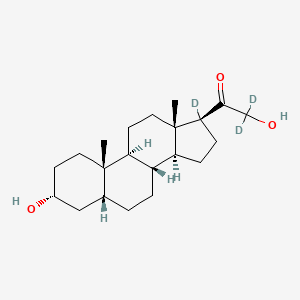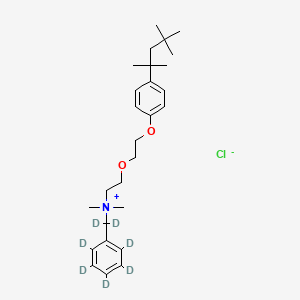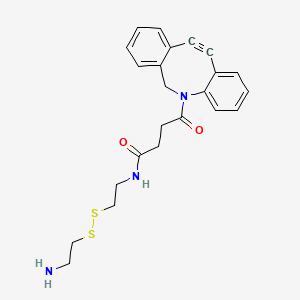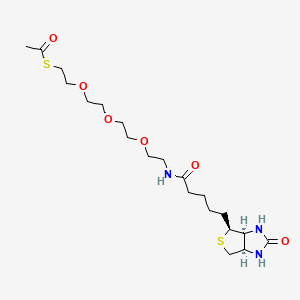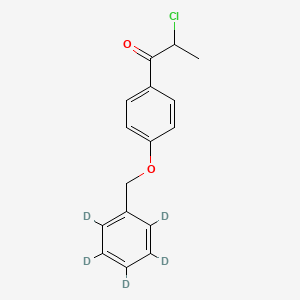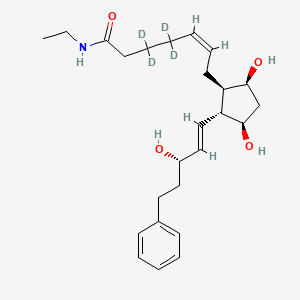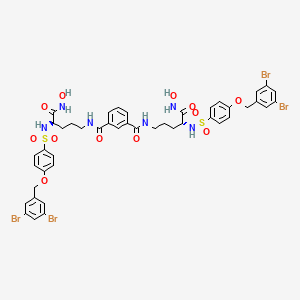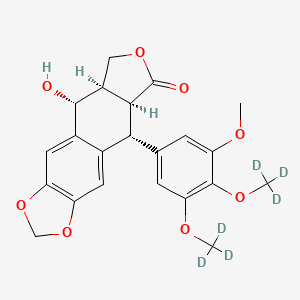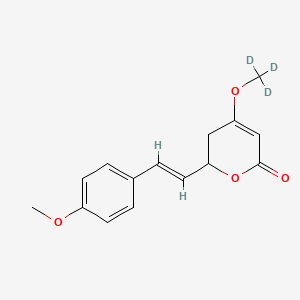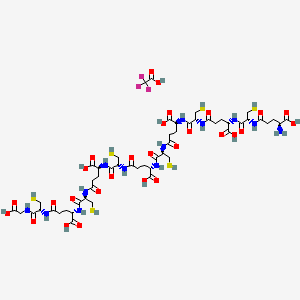
Phytochelatin 6 (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phytochelatin 6 (TFA) is a metal-binding compound produced by plants. It plays a crucial role in the detoxification of heavy metals, such as cadmium, by chelating these metals and reducing their bioavailability. Phytochelatins are small peptides rich in cysteine, which allows them to bind to heavy metals and facilitate their sequestration in plant cells .
准备方法
Synthetic Routes and Reaction Conditions: Phytochelatins, including Phytochelatin 6 (TFA), are synthesized enzymatically from glutathione by the enzyme phytochelatin synthase. The general structure of phytochelatins is (γ-Glu-Cys)_n-Gly, where n can vary from 2 to 11 . The synthesis involves the transpeptidation reaction where glutathione serves as the substrate.
Industrial Production Methods: Industrial production of phytochelatins typically involves the extraction from plant tissues or the use of recombinant DNA technology to express phytochelatin synthase in microbial systems. The extraction process must be carefully controlled to prevent oxidation of the peptides, often requiring an inert atmosphere such as argon .
化学反应分析
Types of Reactions: Phytochelatin 6 (TFA) primarily undergoes chelation reactions with heavy metals. The thiol groups in the cysteine residues of the peptide form strong bonds with metal ions, leading to the formation of stable metal-phytochelatin complexes .
Common Reagents and Conditions: The chelation reactions typically occur in the presence of heavy metal ions such as cadmium, copper, and zinc. The reactions are facilitated by the acidic environment within plant vacuoles, where the metal-phytochelatin complexes are stored .
Major Products: The major products of these reactions are the metal-phytochelatin complexes, which are sequestered in the vacuoles of plant cells, thereby reducing the toxicity of the heavy metals .
科学研究应用
Phytochelatin 6 (TFA) has a wide range of applications in scientific research:
Chemistry: Used to study metal chelation and detoxification mechanisms in plants.
Biology: Investigated for its role in plant stress responses and metal homeostasis.
Industry: Utilized in phytoremediation strategies to clean up heavy metal-contaminated soils
作用机制
Phytochelatin 6 (TFA) exerts its effects through the chelation of heavy metals. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes. These complexes are then transported into the vacuoles of plant cells, where they are sequestered, preventing the metals from interfering with cellular processes . The primary molecular targets are the heavy metal ions, and the pathway involves the enzymatic synthesis of phytochelatins from glutathione by phytochelatin synthase .
相似化合物的比较
Phytochelatin 6 (TFA) is part of a family of phytochelatins that vary in the number of γ-Glu-Cys repeats. Similar compounds include:
Phytochelatin 2 (TFA): Contains two γ-Glu-Cys repeats.
Phytochelatin 3 (TFA): Contains three γ-Glu-Cys repeats.
Phytochelatin 4 (TFA): Contains four γ-Glu-Cys repeats.
Phytochelatin 6 (TFA) is unique due to its longer chain length, which allows it to bind more metal ions compared to shorter phytochelatins. This makes it particularly effective in detoxifying higher concentrations of heavy metals .
属性
分子式 |
C52H78F3N13O28S6 |
|---|---|
分子量 |
1582.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H77N13O26S6.C2HF3O2/c51-20(45(78)79)1-7-32(64)54-27(15-91)40(73)59-22(47(82)83)3-9-34(66)56-29(17-93)42(75)61-24(49(86)87)5-11-36(68)58-31(19-95)44(77)63-25(50(88)89)6-12-37(69)57-30(18-94)43(76)62-23(48(84)85)4-10-35(67)55-28(16-92)41(74)60-21(46(80)81)2-8-33(65)53-26(14-90)39(72)52-13-38(70)71;3-2(4,5)1(6)7/h20-31,90-95H,1-19,51H2,(H,52,72)(H,53,65)(H,54,64)(H,55,67)(H,56,66)(H,57,69)(H,58,68)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,70,71)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89);(H,6,7)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-;/m0./s1 |
InChI 键 |
AGBFHXISADAEGO-QVYAULPSSA-N |
手性 SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



